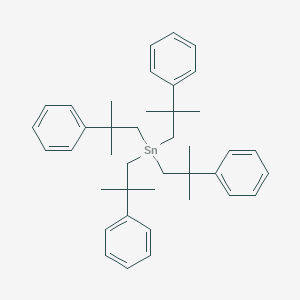
Tetrakis(2-methyl-2-phenylpropyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(2-methyl-2-phenylpropyl)stannane: is a chemical compound with the molecular formula C40H52Sn and a molecular weight of 651.5 g/mol It is a derivative of stannane, where the tin atom is bonded to four 2-methyl-2-phenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(2-methyl-2-phenylpropyl)stannane can be synthesized through the reaction of tin tetrachloride with 2-methyl-2-phenylpropylmagnesium chloride . The reaction typically involves the following steps:
- Preparation of 2-methyl-2-phenylpropylmagnesium chloride by reacting 2-methyl-2-phenylpropyl chloride with magnesium in anhydrous ether.
- Addition of tin tetrachloride to the prepared Grignard reagent under controlled temperature conditions.
- Purification of the resulting product through recrystallization or other suitable methods.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(2-methyl-2-phenylpropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other tin-containing compounds.
Reduction: It can be reduced under specific conditions to yield different tin-based products.
Substitution: The 2-methyl-2-phenylpropyl groups can be substituted with other functional groups through appropriate reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a wide range of tin-containing compounds with different functional groups.
Scientific Research Applications
Chemistry: Tetrakis(2-methyl-2-phenylpropyl)stannane is used as a precursor in the synthesis of other organotin compounds
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of specialized materials, coatings, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which stannane, tetrakis(2-methyl-2-phenylpropyl)- exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The tin atom, bonded to four 2-methyl-2-phenylpropyl groups, can participate in various chemical reactions, influencing the reactivity and stability of the compound. The exact molecular targets and pathways would depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- Stannane, tetrakis(2-methylpropyl)-
- Stannane, tetrakis(2-phenylpropyl)-
- Stannane, tetrakis(2-methyl-2-phenylethyl)-
Comparison: Tetrakis(2-methyl-2-phenylpropyl)stannane is unique due to the presence of both methyl and phenyl groups on the propyl chain. This structural feature can influence its reactivity and potential applications compared to similar compounds. For example, the presence of the phenyl group can enhance the compound’s stability and reactivity in certain chemical reactions, making it more suitable for specific applications in catalysis and material science.
Properties
CAS No. |
1262-78-8 |
|---|---|
Molecular Formula |
C40H52Sn |
Molecular Weight |
651.5 g/mol |
IUPAC Name |
tetrakis(2-methyl-2-phenylpropyl)stannane |
InChI |
InChI=1S/4C10H13.Sn/c4*1-10(2,3)9-7-5-4-6-8-9;/h4*4-8H,1H2,2-3H3; |
InChI Key |
HFCIGWLFXFUKOG-UHFFFAOYSA-N |
SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Key on ui other cas no. |
1262-78-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















